molecular formula C17H18BrNO5S B2826229 4-(Acetylamino)phenyl 4-bromo-3-propoxybenzenesulfonate CAS No. 2380188-20-3

4-(Acetylamino)phenyl 4-bromo-3-propoxybenzenesulfonate

Cat. No.: B2826229
CAS No.: 2380188-20-3
M. Wt: 428.3
InChI Key: WQKZDHGHVDYBQJ-UHFFFAOYSA-N
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Description

4-(Acetylamino)phenyl 4-bromo-3-propoxybenzenesulfonate is a synthetic benzenesulfonate ester derivative intended for research applications. Compounds within the benzene derivatives family serve as fundamental building blocks in organic synthesis and are prevalent in the development of active pharmaceutical ingredients . The structure of this compound combines an acetylamino-phenyl moiety, a feature studied in crystallography for its specific molecular conformation and intermolecular hydrogen bonding , with a bromo-propoxybenzenesulfonate group. The bromine atom on the sulfonate ring offers a versatile handle for further synthetic modification, notably through metal-catalyzed cross-coupling reactions, such as the widely used Suzuki-Miyaura coupling, to construct more complex biaryl systems . As a benzenesulfonate ester, this chemical is related to esters like Phenyl 4-bromobenzenesulfonate, suggesting its potential utility as an intermediate in organic and medicinal chemistry research . Researchers can leverage the reactive sites on this molecule to design and synthesize novel compounds for various life science investigations. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(4-acetamidophenyl) 4-bromo-3-propoxybenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO5S/c1-3-10-23-17-11-15(8-9-16(17)18)25(21,22)24-14-6-4-13(5-7-14)19-12(2)20/h4-9,11H,3,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQKZDHGHVDYBQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)OC2=CC=C(C=C2)NC(=O)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Acetylamino)phenyl 4-bromo-3-propoxybenzenesulfonate can be achieved through a multi-step process involving the following key reactions:

    Bromination: The bromination of the phenyl ring can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable catalyst.

    Propoxylation: The propoxy group can be introduced via a nucleophilic substitution reaction using 3-bromopropanol and a base such as potassium carbonate.

    Sulfonation: The final step involves the sulfonation of the phenyl ring using chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent.

Industrial Production Methods

Industrial production of this compound typically involves the optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Acetylamino)phenyl 4-bromo-3-propoxybenzenesulfonate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(Acetylamino)phenyl 4-bromo-3-propoxybenzenesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Acetylamino)phenyl 4-bromo-3-propoxybenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active site residues, while the bromo and propoxy groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Compound 18 : 3-Bromo-2-[[4-(acetylamino)phenyl]sulfonyl]benzoic acid hydrazide ()
  • Molecular Formula : C₁₅H₁₄BrN₃O₄S
  • Key Features: Contains a brominated benzene ring and a sulfonyl group linked to an acetylamino phenyl moiety. Functionalized as a hydrazide derivative, which contrasts with the sulfonate ester in the target compound.
  • Analytical Data :
    • Elemental Analysis: Calcd C (43.70%), H (3.42%), N (10.19%); Found C (43.95%), H (3.17%), N (10.21%) .
4-[3-(2-Thienyl)Acryloyl]phenyl 4-Bromobenzenesulfonate ()
  • Molecular Formula : C₁₉H₁₃BrO₄S₂
  • Key Features: Contains a 4-bromobenzenesulfonate group but substitutes the acetylamino phenyl with a thienyl acryloyl group. The thiophene ring and acryloyl group introduce π-conjugation and electrophilic reactivity.
  • The acryloyl substituent may confer photoactivity or polymerizability, differing from the propoxy group’s role in modulating lipophilicity .

Functional Group Impact on Properties

Property Target Compound Compound 18 4-[3-(2-Thienyl)Acryloyl]phenyl Derivative
Core Structure Sulfonate ester Sulfonyl hydrazide Sulfonate ester
Substituents Bromo, propoxy, acetylamino Bromo, acetylamino, hydrazide Bromo, thienyl acryloyl
Molecular Weight ~450–470 g/mol (estimated) 412.26 g/mol 449.34 g/mol
Lipophilicity (LogP) High (due to propoxy group) Moderate (hydrazide polar) Moderate (thiophene π-system)
Bioactivity Potential Antitubercular (inferred) Antitubercular (explicit) Unreported

Biological Activity

The compound 4-(Acetylamino)phenyl 4-bromo-3-propoxybenzenesulfonate is a synthetic organic molecule that has garnered attention due to its potential biological activities. Understanding the biological activity of such compounds is crucial for their application in medicinal chemistry and pharmacology. This article reviews the current knowledge on the biological activity of this compound, focusing on its antimicrobial properties, interaction with various biological pathways, and potential therapeutic applications.

Chemical Structure

The structure of this compound can be represented as follows:

C15H18BrN1O5S1\text{C}_{15}\text{H}_{18}\text{BrN}_{1}\text{O}_{5}\text{S}_{1}

This compound features:

  • An acetylamino group.
  • A bromo substitution at the para position.
  • A propoxy group attached to a benzene sulfonate moiety.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds with similar structures. For instance, chloroacetamides, which share structural characteristics with our compound, have shown effectiveness against various pathogens such as Staphylococcus aureus and Candida albicans . The presence of halogenated groups is often associated with increased lipophilicity, enhancing cell membrane permeability and thus antimicrobial efficacy.

Pathogen Activity
Staphylococcus aureusEffective
Methicillin-resistant S. aureus (MRSA)Effective
Escherichia coliModerate
Candida albicansModerate

The biological activity of this compound may involve multiple mechanisms:

  • Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall synthesis, leading to cell lysis.
  • Interference with Protein Synthesis : The acetylamino group may interact with ribosomal RNA, inhibiting protein synthesis in bacteria.
  • Induction of Apoptosis : Compounds in this category have been linked to apoptotic pathways, potentially through caspase activation and modulation of Bcl-2 family proteins .

Research Findings

A study on related compounds demonstrated that structural modifications significantly influenced biological activity. For instance, the position and type of substituents on the phenyl ring were found to correlate with antimicrobial potency . This suggests that similar modifications in this compound could enhance its biological efficacy.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • Researchers synthesized a series of phenyl-substituted chloroacetamides and tested their activity against Gram-positive and Gram-negative bacteria.
    • Results indicated that compounds with para-substituted halogens exhibited superior activity against MRSA compared to their meta or ortho counterparts.
  • Case Study on Apoptotic Induction :
    • In vitro studies revealed that derivatives similar to this compound induced apoptosis in cancer cell lines by activating caspases and altering mitochondrial membrane potential.

Q & A

Q. Methodological Answer :

  • Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) due to sulfonate and acetylamino groups. Poor solubility in water (<0.1 mg/mL) .
  • Stability :
    • pH Sensitivity : Degrades in strongly acidic/basic conditions (pH <3 or >10).
    • Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent bromine dissociation .
      Experimental Tip : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways .

Advanced: What strategies are effective in elucidating the biological targets of brominated sulfonate derivatives?

Q. Methodological Answer :

Computational Docking : Use AutoDock Vina to predict binding affinity with enzymes (e.g., cyclooxygenase-2) based on the bromophenyl moiety’s electronic profile .

Biochemical Assays :

  • Kinase Inhibition : Screen against a kinase panel (e.g., EGFR, VEGFR) using fluorescence polarization .
  • Cellular Uptake : Track intracellular localization via confocal microscopy (fluorophore-tagged analogs) .

SAR Studies : Modify the propoxy chain length to assess impact on antibacterial activity (e.g., against S. aureus) .

Basic: Which analytical techniques are essential for confirming the purity of this compound post-synthesis?

Q. Methodological Answer :

  • HPLC : Use a C18 column (gradient: 10–90% acetonitrile in water) with UV detection at 254 nm. Retention time ~8.2 min .
  • Elemental Analysis : Confirm C, H, N, S, Br content within ±0.3% of theoretical values.
  • Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 458.2) .
    Common Pitfalls : Residual DMSO in NMR samples can obscure peaks; lyophilize thoroughly before analysis .

Advanced: How to design experiments to determine the reaction mechanism of sulfonate group substitution in such compounds?

Q. Methodological Answer :

Kinetic Studies :

  • Vary nucleophile concentration (e.g., amines, thiols) and monitor reaction rate via UV-Vis (λ = 300 nm) .
  • Use Eyring plots to determine activation parameters (ΔH‡, ΔS‡) .

Isotopic Labeling : Introduce 18O^{18}\text{O} in the sulfonate group to track oxygen exchange during hydrolysis (analyzed via LC-MS) .

Computational Modeling : Perform DFT calculations (Gaussian 16) to map transition states and identify rate-limiting steps .

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